molecular formula C9H17Cl3N6 B2416047 9-(2-Aminobutyl)purin-6-amine;trihydrochloride CAS No. 2418644-71-8

9-(2-Aminobutyl)purin-6-amine;trihydrochloride

Cat. No.: B2416047
CAS No.: 2418644-71-8
M. Wt: 315.63
InChI Key: ZWTUXHXEQFMREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

9-(2-Aminobutyl)purin-6-amine;trihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound is extensively used in scientific research due to its versatility. It is employed in studying protein-protein interactions, cellular signaling pathways, and as a potential therapeutic agent. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its bioactivity and potency against various biological targets, making it a promising candidate for drug development .

Mechanism of Action

The mechanism of action of 9-(2-Aminobutyl)purin-6-amine;trihydrochloride involves its interaction with specific molecular targets and pathways. It has been identified as an effective and selective inhibitor of aldose reductase, an enzyme involved in the development of diabetic complications. The compound’s structure, particularly the C6 substituted benzylamine side chain and N9 carboxylic acid, plays a crucial role in its inhibitory activity .

Comparison with Similar Compounds

9-(2-Aminobutyl)purin-6-amine;trihydrochloride can be compared with other purine derivatives, such as 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride. While both compounds share a similar core structure, their side chains and specific substitutions confer different bioactivities and selectivities. The unique structure of this compound, particularly its C6 substituted benzylamine side chain, distinguishes it from other similar compounds and enhances its effectiveness as an aldose reductase inhibitor .

Properties

IUPAC Name

9-(2-aminobutyl)purin-6-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6.3ClH/c1-2-6(10)3-15-5-14-7-8(11)12-4-13-9(7)15;;;/h4-6H,2-3,10H2,1H3,(H2,11,12,13);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTUXHXEQFMREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C=NC2=C(N=CN=C21)N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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